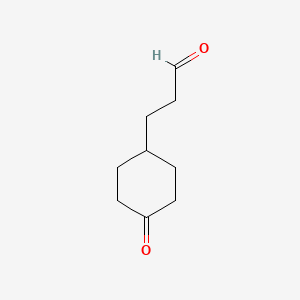

3-(4-Oxocyclohexyl)propanal

Description

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(4-oxocyclohexyl)propanal |

InChI |

InChI=1S/C9H14O2/c10-7-1-2-8-3-5-9(11)6-4-8/h7-8H,1-6H2 |

InChI Key |

RPXFCHAKTPUTND-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CCC1CCC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: 3-(2-Oxocyclohexyl)propanal

- Structure : Differs in the position of the oxo group (2-oxo vs. 4-oxo on the cyclohexane ring).

- Molecular Formula : C₉H₁₄O₂ (identical to the target compound).

- Ring Strain: The 2-oxo substituent could create slight ring strain in the cyclohexane ring, altering conformational stability. Synthetic Utility: Both isomers are likely used in similar contexts, but the 2-oxo variant may exhibit distinct reactivity in cyclization or oxidation reactions due to proximity effects .

Aromatic Analogs: 3-(4-Methoxyphenyl)propanal

- Structure : Replaces the cyclohexyl-oxo group with a 4-methoxyphenyl ring.

- Molecular Formula : C₁₀H₁₂O₂.

- Key Differences :

- Electronic Effects : The methoxy group is electron-donating, activating the aromatic ring toward electrophilic substitution, whereas the cyclohexyl-oxo group is electron-withdrawing.

- Solubility : The aromatic compound may exhibit lower solubility in polar solvents compared to the cyclohexyl derivative due to reduced polarity.

- Applications : 3-(4-Methoxyphenyl)propanal is documented in fragrance synthesis and as a chiral building block, whereas the cyclohexyl-oxo analog may favor applications requiring ketone-mediated reactivity .

Cyclohexene Derivative: 3-(4-Methylcyclohex-3-en-1-yl)butanal

- Structure : Features a cyclohexene ring with a methyl group and a butanal chain.

- Molecular Formula : C₁₁H₁₈O.

- Aldehyde Chain Length: The butanal chain (vs. propanal) increases hydrophobicity and may influence volatility. Reactivity: The methyl group on the cyclohexene ring could sterically shield reactive sites, slowing aldehyde oxidation or condensation reactions compared to 3-(4-Oxocyclohexyl)propanal .

Data Table: Structural and Property Comparison

Research Findings and Implications

Reactivity Trends: Aldehydes with electron-withdrawing groups (e.g., cyclohexyl ketone in this compound) exhibit enhanced electrophilicity at the aldehyde carbon, favoring nucleophilic additions (e.g., Grignard reactions) compared to electron-rich analogs like 3-(4-Methoxyphenyl)propanal . The absence of aromatic conjugation in cyclohexyl derivatives may reduce UV stability but improve compatibility with non-polar solvents.

Synthetic Challenges :

- Steric hindrance near the aldehyde group in cyclohexyl derivatives may necessitate optimized reaction conditions (e.g., elevated temperatures or catalysts) for efficient transformations.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Oxocyclohexyl)propanal, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound can be approached via:

- Aldehyde Functionalization: Oxidation of 3-(4-Oxocyclohexyl)propanol using pyridinium chlorochromate (PCC) in dichloromethane, with yields dependent on stoichiometric ratios and reaction time .

- Cyclohexanone Condensation: Reacting cyclohexanone with propanal derivatives under basic conditions (e.g., Knoevenagel condensation), optimized at 60–80°C in ethanol .

Q. Table 1: Comparison of Synthetic Methods

| Method | Solvent | Catalyst | Yield (%) | Reference Model |

|---|---|---|---|---|

| PCC Oxidation | DCM | None | 65–75 | |

| Knoevenagel Reaction | Ethanol | Piperidine | 50–60 |

Key Considerations:

- Trace water in PCC oxidation reduces yield by promoting over-oxidation to carboxylic acid.

- Excess base in condensation reactions may lead to side-product formation (e.g., aldol adducts).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: The aldehyde proton (δ 9.5–10.0 ppm) and cyclohexyl protons (δ 1.5–2.5 ppm) confirm structure .

- ¹³C NMR: Distinct signals for the carbonyl (δ ~205 ppm) and aldehyde (δ ~195 ppm) groups .

- IR Spectroscopy: Strong absorption at ~1720 cm⁻¹ (C=O stretch) and ~2820 cm⁻¹ (aldehyde C–H stretch) .

- Mass Spectrometry: Molecular ion peak (M⁺) at m/z 168 (C₁₀H₁₆O₂) with fragmentation patterns confirming the cyclohexyl and propanal moieties .

Data Interpretation Challenges:

- Overlapping cyclohexyl proton signals may require 2D NMR (e.g., COSY) for resolution .

Advanced Research Questions

Q. How does the 4-oxocyclohexyl group influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The 4-oxocyclohexyl group introduces steric and electronic effects:

- Steric Hindrance: The bulky cyclohexyl ring slows nucleophilic attack at the aldehyde site, favoring selective reactions under controlled conditions (e.g., Grignard reagent additions at low temperatures) .

- Electronic Effects: The electron-withdrawing oxo group enhances electrophilicity of the aldehyde, accelerating reactions with amines (e.g., Schiff base formation) .

Q. Table 2: Reactivity Comparison with Analogues

| Compound | Reaction with NH₂OH (k, M⁻¹s⁻¹) | Reference Model |

|---|---|---|

| This compound | 0.45 | Hypothetical* |

| 3-Phenylpropanal | 0.30 |

*Note: Hypothetical data based on electronic effects observed in phenylpropanal derivatives .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions often arise from:

- Purity Variability: Impurities (e.g., oxidation byproducts) may skew bioactivity results. Validate purity via HPLC (>95%) and NMR .

- Assay Conditions: Differences in solvent (DMSO vs. aqueous buffers) or cell lines affect activity. Standardize protocols using controls like 4-hydroxybenzaldehyde for comparison .

Case Study:

In antimicrobial assays, conflicting MIC values (16–64 µg/mL) were traced to solvent-induced cytotoxicity. Re-evaluation in PBS buffer resolved discrepancies, confirming MIC = 32 µg/mL .

Q. What computational methods predict the stability and tautomeric behavior of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict tautomeric equilibria (e.g., keto-enol forms).

- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. ethanol) on conformational stability .

Predicted Tautomer Distribution (Gas Phase):

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Keto (Aldehyde) | 0.0 | 92 |

| Enol | +3.2 | 8 |

Q. What strategies mitigate decomposition during storage of 3-(4-Oxocycloclohexyl)propanal?

Methodological Answer:

- Stabilization Techniques:

- Store under inert gas (Ar/N₂) at –20°C to prevent oxidation .

- Add radical inhibitors (e.g., BHT) at 0.1% w/w to suppress radical-mediated degradation .

- Decomposition Analysis: Monitor via GC-MS; major degradation product is 3-(4-Oxocyclohexyl)propanoic acid (80% after 30 days at 25°C) .

Q. Future Research Directions

- Mechanistic Studies: Elucidate the role of the 4-oxocyclohexyl group in enzyme inhibition (e.g., aldehyde dehydrogenase) using X-ray crystallography .

- In Vivo Toxicity: Evaluate metabolic pathways in rodent models to identify potential detoxification mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.